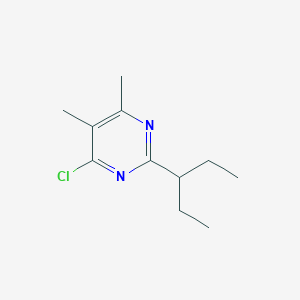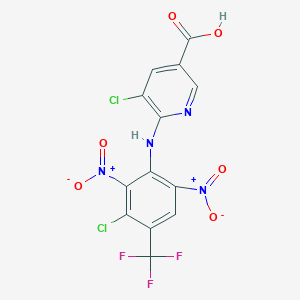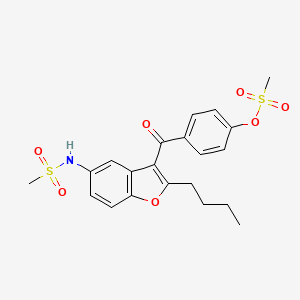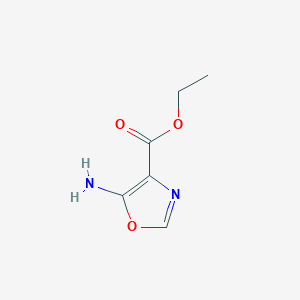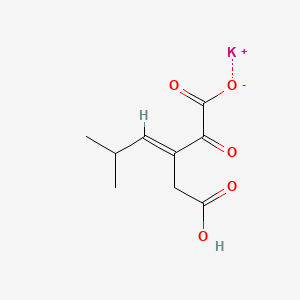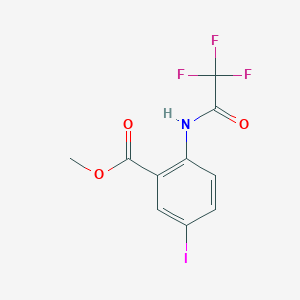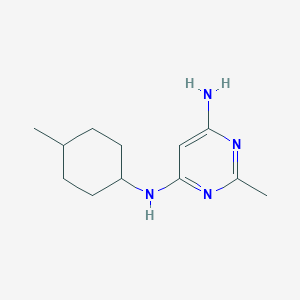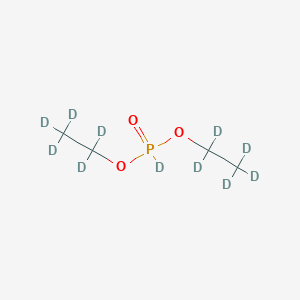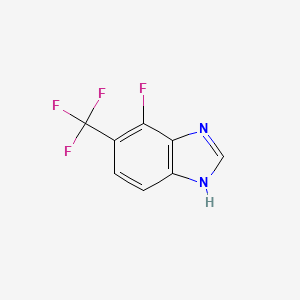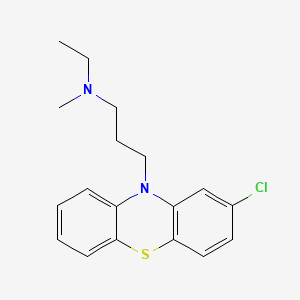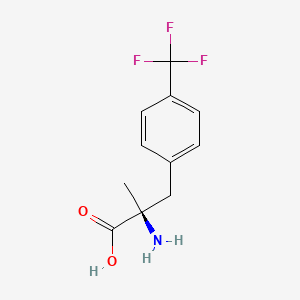
4-Trifluoromethyl-a-methyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethyl-a-methyl-L-phenylalanine, also known as (S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid, is a derivative of phenylalanine. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which significantly alters its chemical and physical properties. The molecular formula of this compound is C10H10F3NO2, and it has a molecular weight of 233.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) is used in the presence of a base and a catalyst .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters is crucial for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Trifluoromethyl-a-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Applications De Recherche Scientifique
4-Trifluoromethyl-a-methyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is incorporated into peptides to study protein interactions and functions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 4-Trifluoromethyl-a-methyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzymes or modulating receptor functions .
Comparaison Avec Des Composés Similaires
4-Trifluoromethyl-D-phenylalanine: A stereoisomer with similar properties but different biological activities.
Fmoc-4-(trifluoromethyl)-L-phenylalanine: A derivative used in peptide synthesis.
4-Trifluoromethylphenylalanine: A compound with a similar structure but lacking the methyl group
Uniqueness: 4-Trifluoromethyl-a-methyl-L-phenylalanine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and methyl groups. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
(2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 |
Clé InChI |
PEYIUMGUVJOYKB-JTQLQIEISA-N |
SMILES isomérique |
C[C@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


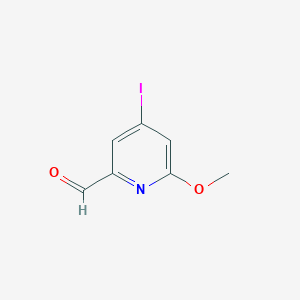
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
